1-Methyl-5-phenylpyrazole
Overview
Description
“1-Methyl-5-phenylpyrazole” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active molecules .
Synthesis Analysis
The synthesis of 1-Methyl-5-phenylpyrazole involves the reaction of corresponding hydrazine derivative with ethyl acetoacetate . This reaction is scalable and solvent-free, making it efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The compound was crystallized in the space group P2 1 / n of the monoclinic system .
Chemical Reactions Analysis
1-Methyl-5-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Scientific Research Applications
Phototransposition Chemistry
1-Methyl-5-phenylpyrazole, along with other related compounds, has been studied for its photophysical and photochemical properties. Research reveals that upon excitation, these compounds undergo phototransposition via specific pathways, involving mechanisms like bond cleavage, shift, and cyclization. This highlights its potential in photochemical applications (Pavlik, Connors, Burns, & Kurzweil, 1993).
Corrosion Inhibition
Certain bipyrazole compounds, closely related to 1-Methyl-5-phenylpyrazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds show significant efficiency as corrosion inhibitors, suggesting potential applications in industrial maintenance and material preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Fluorescent Brightening Agents
Compounds derived from 5-amino-3-methyl-1-phenylpyrazole, which is structurally related to 1-Methyl-5-phenylpyrazole, have been synthesized and evaluated as potential fluorescent brightening agents. Their spectral properties suggest applications in areas requiring luminescence and fluorescence (Tagdiwala & Rangnekar, 2007).
Tautomerism Studies
The tautomerism of compounds like 3(5)-phenylpyrazoles and their methyl-substituted variants has been studied using techniques like NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial in fields like medicinal chemistry and material science (Aguilar‐Parrilla et al., 1992).
Antimicrobial Evaluation
Halopyrazole derivatives, including those structurally similar to 1-Methyl-5-phenylpyrazole, have been synthesized and evaluated for antimicrobial activity. Some of these derivatives exhibit significant antibacterial and antifungal activities, indicating potential uses in pharmaceuticals and healthcare (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).
Anti-HIV Agents
Phenylpyrazole derivatives have been investigated for their potential as novel anti-HIV agents. Structural modifications and optimization of these compounds led to derivatives with significantly enhanced potency, showcasing their potential in antiviral therapies (Mizuhara et al., 2013).
Safety And Hazards
Future Directions
The future directions for 1-Methyl-5-phenylpyrazole and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As resistance to other chemicals increases, the development of new strategies to access these valuable structures is of widespread interest .
properties
IUPAC Name |
1-methyl-5-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYNCJBWXKZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188201 | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenylpyrazole | |
CAS RN |
3463-27-2 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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